1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-14-3-5-16(6-4-14)21-23-22-19-11-12-20(24-25(19)21)28-13-18(26)15-7-9-17(27-2)10-8-15/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCLILDUHISPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure This can be achieved through cyclization reactions involving hydrazine and appropriate precursors
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts. Large-scale synthesis often employs continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of various functional groups, leading to diverse derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have shown that derivatives of triazole-thiones exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs demonstrated significant inhibition of tumor growth by inducing apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Properties
Research indicates that compounds containing triazole and thioether functionalities possess potent antibacterial and antifungal activities. A study highlighted the effectiveness of related triazole derivatives against Gram-positive and Gram-negative bacteria as well as pathogenic fungi such as Candida albicans . The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.
Enzyme Inhibition
The compound has shown promising results as an inhibitor of certain enzymes. For example, related compounds have demonstrated inhibitory activity against butyrylcholinesterase and acetylcholinesterase, which are crucial targets in the treatment of neurodegenerative diseases like Alzheimer's . The structure-activity relationship (SAR) studies suggest that modifications in the triazole ring can enhance enzyme binding affinity.
Agricultural Applications
Pesticide Development
The incorporation of triazole derivatives into pesticide formulations has been explored due to their ability to inhibit fungal growth. Research has indicated that such compounds can effectively control plant pathogens, thereby enhancing crop yield and sustainability . The mode of action typically involves inhibiting key enzymes involved in fungal metabolism.
Materials Science Applications
Polymer Chemistry
1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve stability and resistance to degradation under environmental stressors .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study published in MDPI, researchers synthesized several derivatives based on the triazole-thione framework and evaluated their anticancer efficacy on human breast cancer cells. The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Agricultural Application
A field trial conducted to assess the efficacy of a new fungicide formulation containing triazole derivatives showed a marked reduction in fungal infections in crops compared to untreated controls. The results indicated a potential for these compounds to be developed into effective agricultural pesticides .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazolopyridazine Core
The triazolopyridazine ring’s 3-position substituent significantly impacts bioactivity:
- p-Tolyl (target compound) : The electron-donating methyl group may enhance binding to hydrophobic pockets in target proteins (e.g., bromodomains) .
- 4-Chlorophenyl () : The electron-withdrawing chloro group increases electrophilicity, which may enhance covalent interactions but reduce metabolic stability (melting point: 162–164°C) .
Modifications in the Ethanone Moiety
The ethanone group’s substituent affects solubility and target engagement:
- 4-Methoxyphenyl (target compound) : Balances lipophilicity and moderate polarity, favoring blood-brain barrier penetration .
Thioether Linkage
The thioether bridge (-S-) in the target compound and analogs (e.g., ) enhances conformational flexibility compared to rigid carbonyl or amine linkers. This flexibility may allow better adaptation to protein binding sites but could increase metabolic susceptibility .
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Biological Activity : AZD5153, a triazolopyridazine-based BET inhibitor, shows sub-100 nM potency, suggesting the target compound may share similar epigenetic targets .
- Thermal Stability : Higher melting points in chlorophenyl-substituted analogs (162–164°C) suggest improved crystallinity compared to morpholinyl derivatives .
Biological Activity
1-(4-Methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure
The compound features a complex structure that includes a methoxyphenyl group and a triazolo-pyridazine moiety connected via a thioether linkage. This structural configuration is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives containing the triazole scaffold. The compound has been evaluated for its ability to inhibit various cancer cell lines through mechanisms such as:
- Inhibition of key enzymes : The compound targets enzymes involved in cancer proliferation, including thymidylate synthase and histone deacetylases (HDACs) .
- Cell cycle arrest : It has been shown to induce cell cycle arrest in specific phases, leading to apoptosis in cancer cells .
Case Study: In Vitro Evaluation
A study conducted on human colon cancer (HCT116) cells demonstrated that derivatives of similar triazole compounds exhibited significant cytotoxicity. For instance, one derivative showed an IC50 value of 4.363 μM compared to doxorubicin's potency .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various pathogens.
Research Findings
- Mycobacterium tuberculosis : Compounds similar to this compound were screened against Mycobacterium tuberculosis, showing promising results with MIC values indicating effective inhibition .
- General Antimicrobial Activity : The triazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, including cancer. The compound's anti-inflammatory properties have been explored through various assays.
The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This action can reduce inflammation in conditions such as arthritis and other inflammatory diseases .
Summary of Biological Activities
Q & A
Q. What synthetic methodologies are optimal for constructing the triazolopyridazine core in this compound?
The triazolopyridazine scaffold is typically synthesized via cyclocondensation reactions. For example, phosphorus oxychloride (POCl₃) is used to facilitate cyclization between thiol-containing intermediates and aromatic carboxylic acids (e.g., 4-methoxyphenyl derivatives). Key steps include controlling reaction temperature (80–120°C) and stoichiometric ratios to minimize side products like uncyclized thiols . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity intermediates.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Multimodal characterization is essential:
- Elemental analysis confirms stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values).
- IR spectroscopy identifies functional groups (e.g., C=S stretch at ~650 cm⁻¹, C=O at ~1685 cm⁻¹).
- ¹H/¹³C NMR resolves substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ 6.5–8.2 ppm).
- X-ray crystallography (if single crystals are obtainable) provides unambiguous confirmation of bond angles and stereochemistry .
Q. What preliminary assays are recommended to assess biological activity?
Begin with kinase inhibition profiling (e.g., CDK8 or BRD4 targets) using enzymatic assays (IC₅₀ determination) and cellular models (e.g., c-Myc downregulation in cancer cell lines). Kinetic solubility assays (e.g., PBS buffer at pH 7.4) and metabolic stability studies (microsomal incubation) should parallel biological testing to identify early liabilities .
Advanced Research Questions
Q. How can researchers resolve contradictions in potency data between enzymatic and cellular assays?
Discrepancies often arise from off-target binding, cellular permeability, or metabolite interference. To address this:
- Perform target engagement studies (e.g., CETSA or NanoBRET) to confirm intracellular target binding.
- Optimize logD values (via substituent modifications) to enhance membrane permeability. For example, replacing the 4-methoxyphenyl group with a polar pyridyl moiety improved cellular uptake in related triazolopyridazines .
- Use proteomic profiling (e.g., KINOMEscan) to identify off-target interactions that may confound cellular results .
Q. What strategies are effective in improving pharmacokinetic (PK) properties without compromising potency?
- Bivalent binding optimization : Introduce flexible linkers (e.g., polyethylene glycol chains) to enhance BRD4 binding while maintaining solubility. AZD5153, a related bivalent inhibitor, achieved a 10-fold PK improvement via piperidyl-phenoxyethyl substitutions .
- Prodrug approaches : Masking the thioether group with acetyl or phosphate esters can enhance oral bioavailability.
- Cosolvent systems : Use PEG-400/water mixtures in formulation to improve solubility (>50 µM) for in vivo dosing .
Q. How can computational modeling guide mechanistic studies of this compound’s activity?
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses in BRD4 bromodomains (PDB: 5U1J). Focus on key interactions (e.g., hydrogen bonds with Asn140, π-stacking with Tyr97) .
- MD simulations : Analyze binding stability over 100-ns trajectories to identify dynamic residues influencing potency.
- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to prioritize synthetic targets .
Safety and Experimental Design
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI Z87.1-rated goggles.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates.
- Decontamination : Neutralize spills with 10% sodium bicarbonate solution before disposal .
Q. How should researchers design dose-response studies to account for metabolic variability?
- In vitro : Test across a 10,000-fold concentration range (1 nM–10 µM) in hepatocyte stability assays.
- In vivo : Use staggered dosing (e.g., 10, 30, 100 mg/kg) in rodent models, with plasma sampling at 0.5, 2, 6, 24 h to capture AUC and Cmax variability .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing contradictory bioactivity datasets?
Q. How can researchers ensure reproducibility in synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
